

Ertapenem Disodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ertapenem disodium*

Cat. No.: *B138158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, distinguished by its long half-life which allows for once-daily dosing. It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.^[1] Ertapenem functions by inhibiting bacterial cell wall synthesis, binding with high affinity to penicillin-binding proteins (PBPs), which are crucial for the final stages of cell wall assembly.^[1] This action leads to the weakening of the cell wall, ultimately causing cell lysis and death.^[1] A key feature of ertapenem is its stability against a broad spectrum of beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.^[1] This technical guide provides an in-depth overview of the molecular and physical properties of **Ertapenem disodium**, its mechanism of action, and relevant experimental protocols.

Molecular and Physical Properties

Ertapenem can exist in different forms, primarily as the free acid, the monosodium salt, and the disodium salt. It is crucial to distinguish between these forms as their molecular formulas and weights differ. The disodium salt is of particular interest in various research and pharmaceutical contexts.

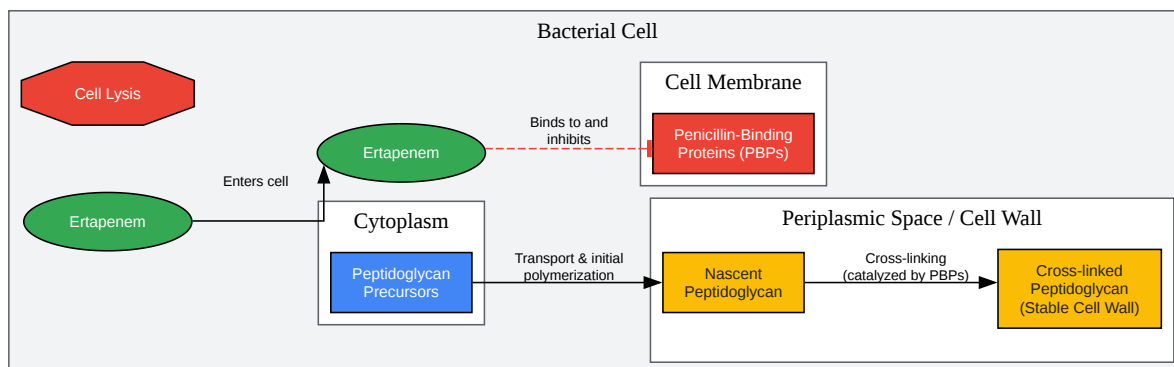
Quantitative Data Summary

Property	Ertapenem Disodium	Ertapenem Sodium (Monosodium Salt)	Ertapenem (Acid Form)
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₇ S•2Na	C ₂₂ H ₂₄ N ₃ NaO ₇ S	C ₂₂ H ₂₅ N ₃ O ₇ S
Molecular Weight	519.48 g/mol [1]	497.50 g/mol [2][3][4]	475.5 g/mol [5]
CAS Number	153832-38-3[1]	153773-82-1[2][3][4][6]	153832-46-3[5]
Appearance	White to off-white hygroscopic, weakly crystalline powder.	Not explicitly stated, but likely similar to the disodium salt.	Solid.[5]
Solubility	Soluble in water and 0.9% sodium chloride solution.[7]	Soluble in water.	0.286 g/L.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ertapenem exerts its bactericidal effects by targeting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is composed of glycan chains cross-linked by peptides.[8] The final step of this cross-linking is catalyzed by enzymes known as penicillin-binding proteins (PBPs).[1][8]

Ertapenem, being a β -lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBPs. By binding to the active site of these enzymes, ertapenem acylates them, rendering them inactive.[9] This inactivation prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1][9] In *Escherichia coli*, ertapenem shows a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preferential binding to PBPs 2 and 3.[3]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ertapenem leading to bacterial cell lysis.

Experimental Protocols

Synthesis of Ertapenem Sodium (General Overview)

A practical synthesis for the large-scale production of ertapenem sodium has been developed. [10][11] The process involves the following key steps:

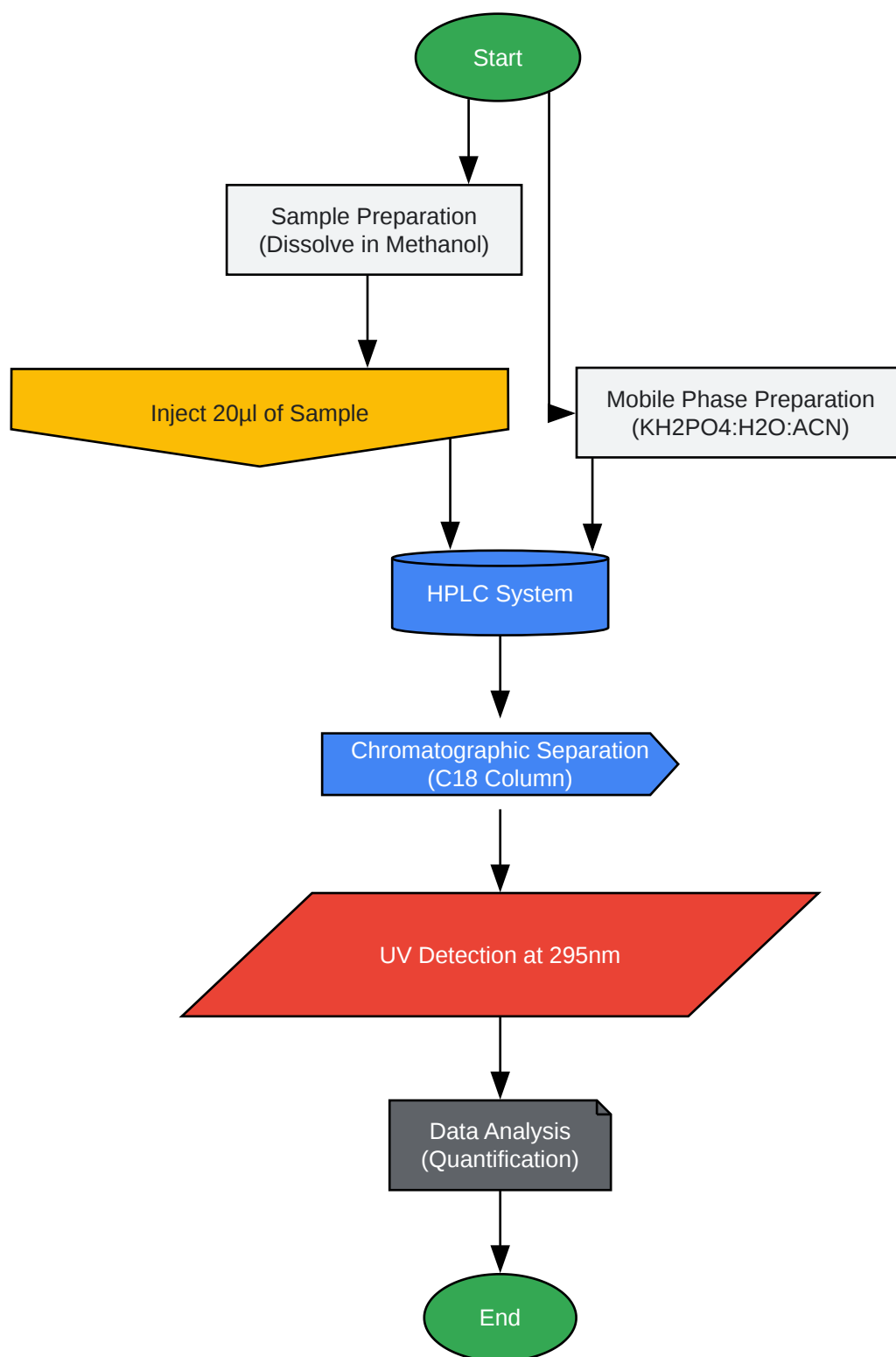
- **Coupling Reaction:** A thiol derivative, obtained from trans-4-hydroxy-L-proline, is reacted with the carbapenem nucleus (activated as an enol phosphate) at low temperatures. [10][11] 1,1,3,3-tetramethylguanidine is utilized as the base for this reaction. [10][11]
- **Deprotection:** The p-nitrobenzyl (PNB) ester protecting group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst. [10][11] The use of bicarbonate during this step is crucial as it protects the pyrrolidine amine as a sodium carbamate, which improves the reaction's performance and the product's stability. [10]
- **Purification and Crystallization:** The aqueous product stream is purified and concentrated using ion-pairing extraction to remove the water-soluble 1,1,3,3-tetramethylguanidine. [10] Crystallization then yields the final ertapenem sodium product. [10]

RP-HPLC Method for the Estimation of Ertapenem

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of ertapenem in pharmaceutical formulations.[2]

- Instrumentation: HPLC system with a UV detector (e.g., Shimadzu LC-20 ATVP with a PDA detector).[2]
- Column: Kromasil C18 column (250 x 4.6 mm ID, 5 µm particle size).[2]
- Mobile Phase: A mixture of 0.01M Potassium di-hydrogen phosphate, water, and acetonitrile in a 25:50:25 (v/v/v) ratio, degassed by sonication.[2]
- Flow Rate: 1.5 ml/min.[2]
- Detection Wavelength: 295 nm.[2]
- Injection Volume: 20 µl.[2]
- Run Time: 15 minutes.[2]
- Standard Preparation: A stock solution of ertapenem is prepared by dissolving 10 mg of the drug in 10 ml of methanol. Working standard solutions are freshly prepared from this stock solution.[2]

This method has been shown to be precise, with a limit of detection of 20 µg/ml and a limit of quantification of 50 µg/ml.[2]



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the HPLC analysis of Ertapenem.

Conclusion

Ertapenem disodium is a potent carbapenem antibiotic with a well-defined mechanism of action targeting bacterial cell wall synthesis. Understanding its molecular properties and having access to robust analytical methods are essential for its continued development and application in research and clinical settings. The information provided in this guide serves as a comprehensive resource for professionals in the field, offering key data and procedural insights into this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 2. jst.org.in [jst.org.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A new simple HPLC assay for the quantification of ertapenem in human plasma, lung tissue, and broncho-alveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. microbenotes.com [microbenotes.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ertapenem Disodium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138158#molecular-formula-and-weight-of-ertapenem-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com